Lometrexol hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

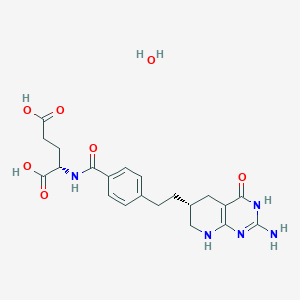

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2/t12-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFQSKJUVDZANQ-YLCXCWDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lometrexol Hydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol (DDATHF), an antifolate antimetabolite, is a potent and specific inhibitor of key enzymes in one-carbon metabolism, leading to the disruption of de novo purine synthesis and subsequent cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of Lometrexol hydrate, including its primary and secondary enzymatic targets, downstream cellular consequences, and pharmacokinetic profile. Detailed experimental protocols for assessing its activity and illustrative diagrams of its mechanism and relevant assays are also presented to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Purine Synthesis

Lometrexol's primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3][4][5] By blocking GARFT, Lometrexol prevents the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of purine nucleotides. This leads to a depletion of the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).

To become active and be retained within the cell, Lometrexol requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). The polyglutamated form of Lometrexol is a more potent inhibitor of GARFT and has a longer intracellular half-life.

In addition to its primary target, Lometrexol has been identified as a competitive inhibitor of human serine hydroxymethyltransferase (hSHMT), with both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms being affected. hSHMT is a crucial enzyme in the folate cycle, responsible for the conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor for nucleotide synthesis.

The dual inhibition of GARFT and hSHMT disrupts two critical nodes in one-carbon metabolism, leading to a profound anti-proliferative effect.

Quantitative Data

The inhibitory potency of Lometrexol against its primary targets and its cytotoxic effects have been quantified in various studies.

| Parameter | Target/Cell Line | Value | Reference(s) |

| Ki | Glycinamide Ribonucleotide Formyltransferase (GARFT) | ~58.5 nM | |

| Ki | Human Serine Hydroxymethyltransferase (hSHMT) | Low µM range (e.g., 20 µM) | |

| IC50 | CCRF-CEM (Human Leukemia Cell Line) | 2.9 nM |

Table 1: In Vitro Activity of Lometrexol

Pharmacokinetic parameters of Lometrexol have been characterized in human clinical trials.

| Parameter | Value (Mean ± SD) | Patient Population | Reference(s) |

| Clearance | 1.6 ± 0.6 L/h/m² | 24 patients | |

| Volume of Distribution (Vd) | 8.9 ± 4.1 L/m² | 24 patients | |

| t1/2α | 19 ± 7 min | 17 patients | |

| t1/2β | 256 ± 96 min | 17 patients | |

| t1/2γ | 1170 ± 435 min | 17 patients | |

| Plasma Protein Binding | 78 ± 3% | 17 patients | |

| Renal Elimination (24h) | 85 ± 16% of dose | 19 patients |

Table 2: Pharmacokinetic Parameters of Lometrexol in Humans

Cellular Consequences

The depletion of purine nucleotides resulting from GARFT inhibition has significant downstream effects on cellular processes:

-

Inhibition of DNA Synthesis: The lack of ATP and GTP, essential building blocks for DNA replication, leads to a halt in DNA synthesis.

-

Cell Cycle Arrest: Consequently, cells are arrested in the S phase of the cell cycle.

-

Induction of Apoptosis: Prolonged S-phase arrest and the inability to complete DNA replication trigger programmed cell death, or apoptosis.

Experimental Protocols

GARFT Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring GARFT activity.

-

Reagents:

-

Human GARFTase (recombinant)

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (10-CHO-DDF)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 0.1 M HEPES, pH 7.5

-

-

Procedure:

-

In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHO-DDF, and varying concentrations of Lometrexol in assay buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding 150 µL of 20 nM human GARFTase in assay buffer.

-

Immediately measure the change in absorbance at 295 nm at 15-second intervals for 20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of 5,8-dideazafolate.

-

Calculate initial reaction rates and determine the Ki value by fitting the data to the appropriate enzyme inhibition model.

-

hSHMT Inhibition Assay (Competitive Binding)

This protocol is based on the spectrophotometric measurement of a quinonoid intermediate.

-

Reagents:

-

Human cytosolic SHMT (recombinant)

-

Leucovorin

-

Glycine

-

This compound

-

Assay Buffer

-

-

Procedure:

-

In a spectrophotometer cuvette, combine the SHMT enzyme, glycine, and varying concentrations of Lometrexol.

-

Initiate the reaction by adding leucovorin.

-

Measure the formation of the quinonoid ternary complex (enzyme-glycine-leucovorin) by monitoring the absorbance at the appropriate wavelength.

-

The inhibition by Lometrexol is determined by its ability to compete with leucovorin for binding to the enzyme.

-

Calculate the Ki value from competitive inhibition plots.

-

Cell Cycle Analysis by Flow Cytometry

This is a standard protocol for analyzing DNA content using propidium iodide (PI) staining.

-

Cell Preparation:

-

Culture cells to be tested (e.g., CCRF-CEM) and treat with varying concentrations of Lometrexol for desired time points (e.g., 24, 48 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and detect the emission in the red channel.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation:

-

Treat cells with Lometrexol as described for cell cycle analysis.

-

Fix and permeabilize the cells according to the manufacturer's protocol (e.g., with paraformaldehyde and Triton X-100).

-

-

Labeling:

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy or flow cytometry.

-

If an indirectly labeled dUTP (e.g., Br-dUTP) is used, detect with a fluorescently labeled anti-BrdU antibody.

-

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Lysate Preparation:

-

Treat cells with Lometrexol.

-

Harvest the cells and lyse them in a suitable lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Assay:

-

In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

-

Clinical Context and Future Directions

Phase I clinical trials of Lometrexol demonstrated its anticancer activity, but also revealed dose-limiting toxicities, primarily myelosuppression (thrombocytopenia) and mucositis. Subsequent studies found that co-administration of folic acid can mitigate these toxicities without compromising the antitumor effects, likely by replenishing the folate pools in normal tissues more effectively than in tumor cells. The cellular pharmacokinetics, particularly the accumulation of Lometrexol in red blood cells, appear to correlate better with cumulative toxicity than plasma concentrations.

The detailed understanding of Lometrexol's mechanism of action provides a strong rationale for its further investigation, potentially in combination with other chemotherapeutic agents or in patient populations with tumors exhibiting specific metabolic vulnerabilities. The experimental protocols outlined in this guide offer a robust framework for researchers to explore the nuances of its activity and to develop next-generation inhibitors targeting the de novo purine synthesis pathway.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. mpbio.com [mpbio.com]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. biogot.com [biogot.com]

Lometrexol Hydrate: A Technical Guide to a Potent GARFT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol, also known as 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), is a potent, second-generation antifolate antimetabolite.[1] As a folate analog, its primary mechanism of action is the tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[2] This inhibition leads to the depletion of intracellular purine pools, subsequently arresting DNA synthesis and inducing cell death, primarily in rapidly proliferating cancer cells.[1][3][4] This technical guide provides an in-depth overview of Lometrexol hydrate, including its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Introduction to Lometrexol and Antifolate Therapy

Antifolates represent one of the earliest classes of antimetabolite anticancer agents. They function by interfering with the metabolic pathways dependent on folic acid, which is essential for the synthesis of nucleotides required for DNA replication and cell division. The first clinically successful antifolate, methotrexate (MTX), primarily targets dihydrofolate reductase (DHFR). While effective, this led to the rational design of new antifolates that target other key enzymes in folate metabolism, such as thymidylate synthase and the enzymes of the de novo purine synthesis pathway.

Lometrexol emerged from these efforts as a specific inhibitor of GARFT. Its development was a significant step forward, offering a targeted approach to disrupt purine synthesis, a pathway crucial for the growth of many tumors. Unlike MTX, which has a broad range of effects, Lometrexol's specificity for GARFT provided a new tool for cancer therapy, particularly for tumors refractory to other treatments.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

The synthesis of purine nucleotides can occur through two main pathways: the de novo pathway, which builds purines from simple precursors, and the salvage pathway, which recycles pre-existing bases. Rapidly dividing cancer cells are often highly dependent on the de novo pathway to meet their high demand for nucleotides.

Glycinamide ribonucleotide formyltransferase (GARFT), also known as GART, is a tetrahydrofolate-dependent enzyme that catalyzes the third step in the de novo purine biosynthesis pathway. This step involves the formylation of glycineamide ribonucleotide (GAR) to produce phosphoribosyl-N-formylglycineamide (fGAR), using 10-formyltetrahydrofolate as the formyl donor. This reaction is a critical control point in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Lometrexol, as a structural analog of folate, acts as a potent competitive inhibitor of GARFT. By binding tightly to the enzyme, it blocks the formylation step, leading to a rapid and sustained depletion of intracellular purine ribonucleotides. This purine depletion has several downstream consequences:

-

Inhibition of DNA and RNA Synthesis: A lack of AMP and GMP precursors halts the synthesis of nucleic acids.

-

Cell Cycle Arrest: Cells are arrested in the S phase of the cell cycle, as they are unable to complete DNA replication.

-

Induction of Apoptosis: The sustained metabolic stress and inability to proliferate trigger programmed cell death.

Notably, Lometrexol does not induce detectable levels of DNA strand breaks, suggesting that the cellular response is triggered by purine depletion itself. In addition to its primary target, Lometrexol has also been identified as a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).

Quantitative Pharmacological Data

The potency of Lometrexol has been quantified in various preclinical studies. The tables below summarize key inhibitory and cytotoxic concentrations.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | CCRF-CEM (Human T-lymphoblast leukemia) | 2.9 nM | |

| Growth Inhibition | L1210 (Murine leukemia) | 1-30 µM (Rapid & Complete) |

Table 1: Cytotoxicity of Lometrexol in Cancer Cell Lines

| Compound | Target Enzyme | Kᵢ Value | Potency Comparison | Reference |

| Lometrexol | GARFT | ~58.5 nM* | - | |

| LY309887 | GARFT | 6.5 nM | 9-fold more potent than Lometrexol |

Table 2: Enzyme Inhibition Constants (Kᵢ) against GARFT *Note: Kᵢ for Lometrexol is calculated based on the provided data that LY309887 is 9-fold more potent.

Experimental Protocols & Methodologies

This section details common experimental protocols used to characterize the activity of Lometrexol.

GARFT Enzyme Inhibition Assay

This assay measures the ability of Lometrexol to inhibit the enzymatic activity of purified GARFT.

Objective: To determine the Kᵢ of Lometrexol for GARFT.

Principle: The assay spectrophotometrically measures the conversion of the cofactor 10-formyl-5,8-dideazafolate (10-formyl-DDAF) to 5,8-dideazafolate (DDAF) in the presence of the substrate GAR. The rate of this reaction is monitored in the presence of varying concentrations of Lometrexol.

Materials:

-

Purified recombinant human GARFT enzyme

-

Glycinamide Ribonucleotide (GAR) substrate

-

10-formyl-5,8-dideazafolate (cofactor)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing KCl and MgCl₂)

-

Spectrophotometer capable of reading in the UV range (e.g., 295 nm)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a UV-transparent microplate, add the assay buffer, a fixed concentration of GARFT enzyme, and the various concentrations of Lometrexol.

-

Initiate the reaction by adding the GAR substrate and the 10-formyl-DDAF cofactor.

-

Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm over time. This change corresponds to the formation of DDAF.

-

Calculate the initial reaction rates (V₀) for each Lometrexol concentration.

-

Plot the reaction rates against the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation or other appropriate models to determine the IC₅₀ and subsequently calculate the Kᵢ value.

Cell-Based Cytotoxicity Assay (Clonogenic Assay)

This assay assesses the long-term effect of Lometrexol on the ability of single cells to proliferate and form colonies.

Objective: To determine the IC₅₀ of Lometrexol in a specific cancer cell line.

Procedure:

-

Harvest cancer cells (e.g., CCRF-CEM, A549) during their exponential growth phase.

-

Plate a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of Lometrexol concentrations for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubate the plates for 7-14 days, allowing viable cells to form colonies.

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

-

Plot the surviving fraction against the Lometrexol concentration and determine the IC₅₀ (the concentration that inhibits colony formation by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Lometrexol on cell cycle distribution.

Objective: To demonstrate Lometrexol-induced S-phase arrest.

Procedure:

-

Culture cells (e.g., murine leukemia L1210) and treat them with a specific concentration of Lometrexol (e.g., 1 µM) for various time points (e.g., 0, 8, 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

-

On the day of analysis, wash the cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of arrest.

References

Lometrexol Hydrate and De Novo Purine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol hydrate, a folate analog antimetabolite, is a potent and specific inhibitor of de novo purine synthesis, a fundamental metabolic pathway essential for the production of purine nucleotides required for DNA and RNA synthesis.[1] By targeting a key enzyme in this pathway, Lometrexol disrupts the production of adenosine and guanosine triphosphates, leading to cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth overview of Lometrexol's mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of GARFT

Lometrexol's primary molecular target is glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine synthesis pathway.[4][5] GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). This is a critical step in the multi-enzyme process that ultimately produces inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Lometrexol acts as a tight-binding inhibitor of GARFT. For optimal activity, Lometrexol requires intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). The resulting polyglutamated forms of Lometrexol are significantly more potent inhibitors of GARFT and are retained within the cell for longer periods.

The inhibition of GARFT by Lometrexol leads to a depletion of the intracellular pools of purine nucleotides. This metabolic stress triggers a cascade of cellular events, including the cessation of DNA and RNA synthesis, which ultimately results in S-phase cell cycle arrest and the induction of apoptosis.

Quantitative Data

The efficacy of Lometrexol has been quantified through various in vitro and enzymatic assays. The following tables summarize key quantitative data for Lometrexol and a related, more potent GARFT inhibitor, LY309887.

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Lometrexol | CCRF-CEM (Human Leukemia) | Cell Proliferation | 2.9 | |

| LY309887 | CCRF-CEM (Human Leukemia) | Cell Proliferation | 9.9 |

| Compound | Enzyme | Inhibition Constant (Ki) (nM) | Reference |

| Lometrexol | GARFT | ~58.5 (calculated) | |

| LY309887 | GARFT | 6.5 |

Note: The Ki for Lometrexol was calculated based on the reported 9-fold lower potency compared to LY309887.

Signaling Pathway and Experimental Workflows

De Novo Purine Synthesis Pathway and Lometrexol Inhibition

The following diagram illustrates the de novo purine synthesis pathway, highlighting the point of inhibition by Lometrexol.

Caption: De Novo Purine Synthesis Pathway Inhibition by Lometrexol.

Experimental Workflow: GARFT Activity Assay

This diagram outlines the general workflow for a spectrophotometric assay to measure GARFT activity.

Caption: Workflow for a Spectrophotometric GARFT Activity Assay.

Experimental Workflow: Cell Proliferation (MTT) Assay

The following diagram illustrates the key steps in an MTT assay to assess the effect of Lometrexol on cell proliferation.

Caption: Workflow for an MTT Cell Proliferation Assay.

Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring GARFT activity by monitoring the formation of 5,8-dideazafolate.

Materials:

-

Purified GARFT enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (a stable analog of 10-formyltetrahydrofolate)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol and 50 mM KCl

-

Spectrophotometer capable of reading absorbance at 295 nm

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of GAR and 10-formyl-5,8-dideazafolate in the assay buffer.

-

Set up the reaction mixture in a quartz cuvette by adding the assay buffer, GAR, and 10-formyl-5,8-dideazafolate to a final volume of 1 mL. Typical final concentrations are 50 µM GAR and 25 µM 10-formyl-5,8-dideazafolate.

-

To test for inhibition, add varying concentrations of this compound to the reaction mixture and pre-incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of purified GARFT enzyme to the cuvette and mix immediately by inversion. The final enzyme concentration should be in the nanomolar range and determined empirically to yield a linear reaction rate for at least 5 minutes.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 295 nm for 5-10 minutes at 25°C. The formation of 5,8-dideazafolate results in an increase in absorbance at this wavelength.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient for 5,8-dideazafolate.

-

Determine the percent inhibition for each Lometrexol concentration and calculate the IC50 value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GAR or 10-formyl-5,8-dideazafolate) and Lometrexol and analyze the data using a suitable kinetic model (e.g., Dixon or Cornish-Bowden plot).

Cell Proliferation Assay (MTT-based)

This protocol describes a colorimetric assay to assess the effect of Lometrexol on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the Lometrexol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Lometrexol) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. Calculate the percentage of cell viability for each Lometrexol concentration relative to the vehicle control. Plot the percentage of viability against the log of the Lometrexol concentration and determine the IC50 value using a suitable software.

Cell Proliferation Assay (BrdU-based)

This protocol provides an alternative method to measure cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

BrdU labeling solution (e.g., 10 µM in complete medium)

-

Fixing/Denaturing solution (e.g., 70% ethanol, followed by 2 M HCl)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

96-well imaging plates (black-walled, clear-bottom)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with Lometrexol as described in the MTT assay protocol (Steps 1 and 2).

-

BrdU Labeling: Two to four hours before the end of the drug treatment period, add BrdU labeling solution to each well. Incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation:

-

Carefully remove the medium and wash the cells once with PBS.

-

Fix the cells by adding 100 µL of 70% ethanol to each well and incubating for 20 minutes at room temperature.

-

Remove the ethanol and add 100 µL of 2 M HCl to denature the DNA. Incubate for 30 minutes at room temperature.

-

Neutralize the acid by washing the wells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate the cells with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Imaging:

-

Add the nuclear counterstain to each well and incubate for 10-15 minutes.

-

Wash the wells with PBS.

-

Image the plate using a fluorescence microscope or a high-content imaging system.

-

-

Data Analysis:

-

Quantify the number of BrdU-positive nuclei and the total number of nuclei in each well using image analysis software.

-

Calculate the percentage of BrdU-positive cells for each Lometrexol concentration.

-

Plot the percentage of BrdU-positive cells against the log of the Lometrexol concentration to determine the IC50 value.

-

Conclusion

This compound remains a significant tool for researchers studying de novo purine synthesis and its role in cancer biology. Its specific mechanism of action as a GARFT inhibitor provides a clear model for investigating the consequences of purine depletion in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working with this compound and related pathways. Understanding the intricacies of Lometrexol's function and the methodologies to study its effects is crucial for the continued exploration of novel anti-cancer therapies targeting purine metabolism.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Lometrexol Hydrate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol, also known as (6R)-5,10-dideazatetrahydrofolate (DDATHF), is a potent folate analog antimetabolite. As a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), it plays a crucial role in the de novo purine synthesis pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Lometrexol hydrate. It includes a compilation of quantitative data, a detailed description of its biological effects, and a visualization of its signaling pathway and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a chemical structure analogous to folic acid. Its systematic IUPAC name is N-[4-[2-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid hydrate.[1] The presence of a hydrate indicates that water molecules are incorporated into its crystal structure.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₅N₅O₆ • xH₂O | [1] |

| Molecular Weight | 443.45 g/mol (anhydrous) | [2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMSO: ~20 mg/mLDMF: ~5 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [3] |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

Lometrexol's primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides (adenosine and guanosine), which are fundamental building blocks for DNA and RNA synthesis.

By inhibiting GARFT, Lometrexol effectively blocks the synthesis of purines, leading to a depletion of the intracellular pool of purine nucleotides. This disruption in nucleotide metabolism has profound effects on cellular processes, particularly in rapidly dividing cells such as cancer cells, which have a high demand for DNA and RNA synthesis. The consequences include:

-

Inhibition of DNA and RNA Synthesis: The lack of purine precursors directly halts the replication and transcription processes.

-

Cell Cycle Arrest: The cellular machinery detects the nucleotide imbalance and triggers cell cycle arrest, primarily in the S phase, to prevent the propagation of cells with incomplete DNA.

-

Induction of Apoptosis: Prolonged purine starvation can induce programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates the signaling pathway affected by Lometrexol:

References

Lometrexol Hydrate: A Technical Guide to Induction of Cancer Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol hydrate, a potent antifolate and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), represents a significant area of interest in oncology research. By targeting the initial step of de novo purine synthesis, Lometrexol effectively depletes the intracellular pool of purine nucleotides, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest, primarily in the S-phase. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Cancer is characterized by uncontrolled cell proliferation, a process heavily reliant on the synthesis of new genetic material. The de novo purine synthesis pathway is a critical metabolic route for the production of purine nucleotides, the essential building blocks of DNA and RNA. This compound (also known as DDATHF hydrate) is a folate analog that acts as a powerful antimetabolite by specifically targeting and inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in this pathway.[1][2][3] This inhibition leads to a depletion of adenosine and guanosine nucleotides, thereby stalling DNA replication and inducing cell cycle arrest, making it a compelling agent for cancer therapy.[4][5] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound, with a focus on its role in mediating cancer cell cycle arrest.

Mechanism of Action

Lometrexol's primary mechanism of action is the competitive inhibition of GARFT. This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the de novo purine synthesis pathway. By binding to GARFT, Lometrexol blocks the production of purines, leading to a cascade of downstream effects that culminate in cell cycle arrest.

Signaling Pathway

The inhibition of GARFT by Lometrexol initiates a signaling cascade that halts cell cycle progression. The depletion of purine nucleotides is a key signal that activates cell cycle checkpoints, preventing cells from proceeding through the S-phase.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic and anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 2.9 |

Note: This table will be expanded as more data from diverse human cancer cell lines become available through ongoing research.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO or appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in Lometrexol-treated cells.

Materials:

-

Lometrexol-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Lometrexol at various concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24, 48, 72 hours).

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for assessing the expression of key cell cycle regulatory proteins.

Materials:

-

Lometrexol-treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin A, anti-Cyclin E, anti-CDK2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse Lometrexol-treated and control cells in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as an anticancer agent through its targeted inhibition of de novo purine synthesis, leading to S-phase cell cycle arrest. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate its efficacy and molecular mechanisms. Future studies should focus on expanding the IC50 data across a broader range of cancer types, elucidating the detailed molecular changes in cell cycle regulatory proteins, and exploring potential combination therapies to enhance its therapeutic index.

References

Lometrexol Hydrate: A Technical Deep-Dive into its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Lometrexol hydrate, a potent antifolate, has demonstrated significant antineoplastic activity by targeting the de novo purine synthesis pathway, a critical process for cancer cell proliferation. This technical guide provides an in-depth analysis of Lometrexol's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways and workflows involved in its evaluation.

Core Mechanism of Action: Inhibition of Purine Synthesis

This compound's primary mode of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3][4] By blocking GARFT, Lometrexol depletes the intracellular pool of purines, which are essential building blocks for DNA and RNA synthesis. This disruption leads to an arrest of the cell cycle in the S phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

A secondary mechanism of action for Lometrexol is the inhibition of human Serine Hydroxymethyltransferase 1/2 (hSHMT1/2), another enzyme involved in one-carbon metabolism that is crucial for nucleotide synthesis.

The targeted inhibition of these pathways underscores Lometrexol's potential as a valuable agent in cancer therapy, particularly in tumors resistant to other antifolates like methotrexate.

Quantitative Analysis of Antineoplastic Activity

The cytotoxic and inhibitory potential of Lometrexol has been quantified in various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

| Parameter | Cell Line/Target | Value | Reference |

| IC50 | CCRF-CEM (Human Leukemia) | 2.9 nM | |

| Ki (for GARFT) | Enzyme Assay | ~58.5 nM* |

*Note: The Ki value is estimated based on the reported 9-fold lower potency compared to LY309887 (Ki = 6.5 nM).

Signaling Pathways and Cellular Consequences

The inhibition of GARFT and hSHMT1/2 by Lometrexol initiates a cascade of cellular events culminating in apoptosis. The following diagram illustrates the core signaling pathway affected by Lometrexol.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of research findings, detailed experimental methodologies are crucial. The following sections outline the protocols for key assays used to evaluate the antineoplastic activity of Lometrexol.

GARFT Inhibition Assay (Enzymatic Assay)

This protocol is designed to quantify the inhibitory effect of Lometrexol on GARFT activity.

-

Enzyme and Substrate Preparation: Recombinant human GARFT is purified and its concentration determined. The substrates, glycinamide ribonucleotide (GAR) and 10-formyl-5,8,10-dideazafolic acid, are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the substrates and varying concentrations of Lometrexol or vehicle control. The reaction is incubated at 37°C for a specified time (e.g., 15-30 minutes).

-

Detection: The product of the reaction, formylglycinamide ribonucleotide (fGAR), is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay that produces a detectable signal (e.g., colorimetric or fluorescent).

-

Data Analysis: The rate of fGAR formation is plotted against the Lometrexol concentration. The IC50 value, the concentration of Lometrexol that inhibits GARFT activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Cell Viability (IC50) Assay

This protocol determines the concentration of Lometrexol required to inhibit the growth of cancer cell lines by 50%.

-

Cell Culture: Cancer cell lines (e.g., CCRF-CEM) are cultured in appropriate media and conditions until they reach the exponential growth phase.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

-

Drug Treatment: Lometrexol is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation and drug effect.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability relative to the vehicle control is plotted against the Lometrexol concentration. The IC50 value is calculated from the resulting dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of Lometrexol on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cancer cells are treated with Lometrexol at a concentration known to induce cell cycle arrest (e.g., near the IC50 value) for various time points.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

Apoptosis Assay by Annexin V Staining

This protocol detects and quantifies apoptosis induced by Lometrexol.

-

Cell Treatment: Cells are treated with Lometrexol at an apoptosis-inducing concentration for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) are added. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by Lometrexol.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a GARFT inhibitor like Lometrexol follows a structured workflow to systematically assess its therapeutic potential.

Clinical Development and Future Perspectives

Clinical trials have been initiated to evaluate the safety and efficacy of Lometrexol in patients with solid tumors. A significant challenge observed in early clinical development was delayed and cumulative myelosuppression. To mitigate this toxicity, a co-administration strategy with folic acid has been successfully implemented, allowing for the determination of a recommended Phase II dose. Ongoing research and clinical studies continue to explore the full therapeutic potential of Lometrexol, both as a monotherapy and in combination with other anticancer agents, for the treatment of various malignancies.

References

- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

Lometrexol Hydrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol hydrate, a potent antifolate antimetabolite, represents a significant development in the targeted inhibition of de novo purine synthesis for cancer therapy. This technical guide provides an in-depth overview of the discovery, and mechanism of action of this compound. It details its primary molecular target, glycinamide ribonucleotide formyltransferase (GARFT), and the downstream cellular consequences of its inhibition, including cell cycle arrest and apoptosis. This document synthesizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of this compound.

Introduction

Lometrexol, also known as (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), is a folate analog that acts as a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[3][4] By inhibiting this step, Lometrexol effectively shuts down the production of purine nucleotides, which are essential for DNA and RNA synthesis. This selective action leads to the depletion of intracellular purine pools, resulting in S-phase cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.

The initial clinical development of Lometrexol was hindered by significant host toxicity, particularly myelosuppression. However, subsequent research demonstrated that co-administration of folic acid could mitigate these toxic effects without compromising the antitumor efficacy of the drug. This discovery has renewed interest in Lometrexol and other GARFT inhibitors as a promising class of anticancer agents.

Discovery and Synthesis

Discovery

Lometrexol was identified as a novel antifolate with a unique mechanism of action distinct from traditional dihydrofolate reductase (DHFR) inhibitors like methotrexate. The discovery was driven by the search for compounds that could overcome methotrexate resistance and offer a different spectrum of anticancer activity. Initial studies surprisingly revealed that Lometrexol did not inhibit DHFR but was a potent inhibitor of de novo purine synthesis, specifically targeting GARFT.

Chemical Synthesis

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general approach involves the construction of the pyrido[2,3-d]pyrimidine core structure and its subsequent elaboration with the p-aminobenzoylglutamate side chain, characteristic of folate analogs. The synthesis is stereospecific to obtain the biologically active (6R)-diastereomer.

Mechanism of Action

Lometrexol's primary mechanism of action is the competitive inhibition of GARFT. As a folate analog, it binds to the folate cofactor binding site on the enzyme, preventing the natural substrate, 10-formyltetrahydrofolate, from binding and donating a formyl group to GAR. This blockade of the de novo purine synthesis pathway has several downstream consequences for cancer cells.

De Novo Purine Synthesis Pathway Inhibition

The de novo purine synthesis pathway is a multi-step process that builds purine nucleotides from basic precursors. Lometrexol's inhibition of GARFT, an early and critical step, leads to a rapid and sustained depletion of intracellular purine ribonucleotides, including ATP and GTP.

Cell Cycle Arrest and Apoptosis

The depletion of purine nucleotides inhibits DNA and RNA synthesis, which are critical for cell division. This leads to an accumulation of cells in the S phase of the cell cycle. Prolonged purine deprivation ultimately triggers apoptosis (programmed cell death), contributing to the cytotoxic effects of Lometrexol in cancer cells.

Quantitative Data

The potency of Lometrexol has been quantified in various studies. The following tables summarize key inhibitory and cytotoxic parameters.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Ki (nM) | Reference |

| Lometrexol | GARFT | 6.5 |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Human T-lymphoblast leukemia | 2.9 | |

| L1210 | Murine leukemia | 1-30 µM (induces growth inhibition) |

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Protocol)

This protocol is adapted from a method used to determine GARFTase activity by measuring the rate of 5,8-dideaza-tetrahydrofolate production.

Materials:

-

Purified recombinant human GARFTase

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

-

This compound (or other inhibitors)

-

0.1 M HEPES buffer (pH 7.5)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare a reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer.

-

Add varying concentrations of the antifolate inhibitor (e.g., Lometrexol) to the wells of the 96-well plate. A stock solution is typically dissolved in DMSO.

-

The total volume in each well should be 150 µL.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding 150 µL of 20 nM His-GARFTase to each well.

-

Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of 5,8-dideaza-tetrahydrofolate.

-

Calculate the initial reaction rates and determine the IC50 or Ki values for the inhibitor.

Cell Proliferation Assay (General Protocol)

A variety of assays can be used to measure the effect of Lometrexol on cancer cell proliferation. Common methods include MTT, XTT, and direct cell counting with trypan blue exclusion. The following is a general protocol for an MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each Lometrexol concentration relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent inhibitor of GARFT, a key enzyme in the de novo purine synthesis pathway. Its mechanism of action, leading to purine depletion, S-phase cell cycle arrest, and apoptosis, provides a clear rationale for its use as an anticancer agent. The challenge of host toxicity has been addressed through folic acid co-administration, paving the way for further clinical investigation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with Lometrexol and other GARFT inhibitors. Future research may focus on optimizing dosing schedules, exploring combination therapies, and identifying predictive biomarkers to enhance the therapeutic potential of this class of drugs.

References

Lometrexol Hydrate: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol hydrate, a potent antifolate and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), plays a significant role in the induction of apoptosis in cancer cells. By disrupting the de novo purine synthesis pathway, Lometrexol leads to nucleotide pool imbalance, cell cycle arrest, and the activation of programmed cell death. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to Lometrexol-induced apoptosis, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction

Lometrexol (5,10-dideaza-5,6,7,8-tetrahydrofolate; DDATHF) is a classical antifolate that targets a key enzyme in the purine biosynthesis pathway, glycinamide ribonucleotide formyltransferase (GARFT).[1] Unlike methotrexate, which primarily inhibits dihydrofolate reductase (DHFR), Lometrexol's specificity for GARFT provides a distinct mechanism for inducing cytotoxicity in cancer cells.[1] This targeted inhibition leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately triggering cell cycle arrest and apoptosis.[1] Understanding the intricate signaling pathways and cellular responses to Lometrexol is crucial for its development and application as a therapeutic agent.

Mechanism of Action: Induction of Apoptosis

Lometrexol's primary mechanism of inducing apoptosis stems from its inhibition of GARFT, the enzyme responsible for the formylation of glycinamide ribonucleotide to formylglycinamide ribonucleotide, a critical step in de novo purine synthesis. This inhibition leads to a cascade of cellular events culminating in programmed cell death.

The proposed signaling pathway for Lometrexol-induced apoptosis is as follows:

Quantitative Analysis of Lometrexol-Induced Apoptosis

The cytotoxic and apoptotic effects of Lometrexol have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: Cytotoxicity of Lometrexol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Human Leukemia | 2.9 | [2] |

Note: Further research is required to establish a comprehensive panel of IC50 values for Lometrexol across a wider range of cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess Lometrexol-induced apoptosis.

Cell Culture and Lometrexol Treatment

A standardized cell culture and drug treatment protocol is essential for reproducible results.

Protocol:

-

Cell Seeding: Plate cells (e.g., CCRF-CEM) in a suitable culture vessel at a density that ensures logarithmic growth during the experiment.

-

Adherence/Recovery: Allow cells to adhere (for adherent lines) or recover from passaging for 24 hours.

-

Lometrexol Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in complete culture medium.

-

Treatment: Replace the medium with the Lometrexol-containing medium. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

Harvesting: Collect both adherent and floating cells for subsequent analysis.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins (Bax and Bcl-2)

Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins.

Protocol:

-

Protein Extraction: Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis: Lyse 1-5 x 10^6 cells in chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Assay Setup: In a 96-well plate, add 50-200 µg of protein lysate per well.

-

Reaction Initiation: Add 2X Reaction Buffer (containing 10 mM DTT) and the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to untreated controls.

Conclusion

This compound effectively induces apoptosis in cancer cells through the targeted inhibition of GARFT and subsequent disruption of de novo purine synthesis. This technical guide provides a framework for understanding and investigating the apoptotic mechanisms of Lometrexol. The provided protocols for key experimental assays will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound. Future studies should focus on generating comprehensive quantitative data across a broad range of cancer types to fully characterize the apoptotic signaling pathways and identify potential biomarkers for predicting treatment response.

References

Pharmacological Profile of Lometrexol Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol hydrate, a folate analog antimetabolite, is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] As the 6R diastereomer of 5,10-dideazatetrahydrofolate (DDATHF), its mechanism of action is centered on the disruption of de novo purine biosynthesis, a critical pathway for DNA synthesis and cell proliferation.[1][2] This targeted action makes Lometrexol a compound of significant interest in oncology, particularly for tumors resistant to other antifolates like methotrexate.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated experimental protocols.

Mechanism of Action

Lometrexol's primary molecular target is glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway.[3] By inhibiting GARFT, Lometrexol blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The resulting depletion of intracellular purine pools leads to the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest in the S phase and inducing apoptosis. Lometrexol enters cells via the reduced folate carrier (RFC) and undergoes extensive polyglutamylation, a process that enhances its intracellular retention and inhibitory activity.

Signaling Pathway

The inhibition of GARFT by Lometrexol initiates a cascade of intracellular events. The primary consequence is the depletion of purine nucleotides (ATP and GTP), which not only halts DNA and RNA synthesis but also affects cellular energy metabolism and signaling pathways. Notably, the reduction in purine levels has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.

References

Methodological & Application

Lometrexol Hydrate: In Vitro Cell-Based Assays for Efficacy and Mechanistic Analysis

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol hydrate is a potent, second-generation antifolate antimetabolite that has demonstrated significant antineoplastic activity. Its primary mechanism of action involves the specific and tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] This targeted inhibition leads to the depletion of intracellular purine pools, which are essential for DNA and RNA synthesis. Consequently, this compound treatment results in the induction of cell cycle arrest, primarily in the S phase, and ultimately triggers apoptosis in cancer cells.[1][2] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and elucidate the mechanism of action of this compound.

Mechanism of Action

This compound acts as a folate analog, targeting the de novo purine synthesis pathway. By inhibiting GARFT, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of purine nucleotides (adenosine and guanosine). This disruption of purine metabolism leads to a cascade of cellular events, including the inhibition of DNA replication and the induction of programmed cell death.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Human Leukemia | 2.9 | [1] |

| CCRF-CEM | Human Leukemia | 9.9 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Cell Viability and Growth

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Reference |

| L1210 | 1 - 30 | Not Specified | Growth Inhibition |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., CCRF-CEM, L1210)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Lometrexol).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for PI.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Washing and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion